Perfluorooctanoyl fluoride

Beschreibung

The exact mass of the compound Perfluorooctanoyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluorooctanoyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorooctanoyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

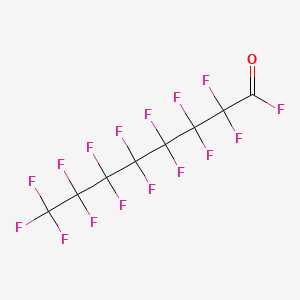

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILWJLIFAGWGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15COF, C8F16O | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059829 | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-66-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecafluorooctyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Perfluorooctanoyl Fluoride (PFOF)

Chemical Identity, Reactivity Mechanisms, and Synthetic Utility

Executive Summary

Perfluorooctanoyl fluoride (PFOF, CAS 335-66-0) represents a critical intermediate in organofluorine chemistry. Unlike its hydrocarbon analog (octanoyl chloride), PFOF possesses a unique reactivity profile governed by the extreme electronegativity of the perfluoroalkyl chain (

This guide analyzes PFOF not merely as a reagent, but as a system of controlled instability. Its utility lies in the balance between its hydrolytic susceptibility (generating HF and PFOA) and its utility in nucleophilic acyl substitution (NAS) to form robust perfluorinated amides and esters.

Chemical Identity & Physical Matrix[1]

PFOF is a colorless, fuming liquid. Its high density and low refractive index are characteristic of highly fluorinated fluids.

| Property | Value | Context/Relevance |

| CAS Number | 335-66-0 | Unique Identifier |

| Formula | Perfluorinated acyl fluoride | |

| Molecular Weight | 416.06 g/mol | High mass due to fluorine atoms |

| Boiling Point | 103–107 °C | Volatile, facilitates purification by distillation |

| Density | ~1.766 g/mL (at 25°C) | Phases separate easily from organic/aqueous layers |

| Refractive Index | ~1.277 | Low polarizability; distinct from hydrocarbon solvents |

| Solubility | Fluorinated solvents, ethers | Immiscible with water; reacts at interface |

Mechanistic Reactivity Profile

The Acyl Fluoride Advantage

In standard organic synthesis, acyl chlorides are the dominant electrophiles. However, in perfluorinated chemistry, the acyl fluoride is the standard. This is due to the Simons Electrochemical Fluorination (ECF) process, which yields acyl fluorides directly.

Chemically, the

-

Bond Strength: The

bond is stronger (~485 kJ/mol) than -

Electrophilicity: Despite the strong bond, the carbonyl carbon is exceptionally electrophilic. The

chain exerts a massive inductive withdrawing effect (-I), activating the carbonyl for nucleophilic attack. -

Leaving Group: Fluoride (

) is a poor leaving group in

Reactivity Pathways

The following diagram illustrates the divergent pathways of PFOF reactivity. Control over moisture is the critical switch between productive synthesis and degradation.

Figure 1: Divergent reactivity pathways of PFOF. Hydrolysis is the primary degradation route.

Synthesis & Production: The Simons Process

PFOF is rarely synthesized in the lab from the acid; rather, the acid (PFOA) is derived from the fluoride. The industrial route is Electrochemical Fluorination (ECF) .[1]

Mechanism: A hydrocarbon precursor (e.g., octanoyl chloride) is dissolved in anhydrous Hydrogen Fluoride (aHF). An electric current is passed through the solution (Simons cell). Hydrogen atoms are replaced by fluorine atoms at the anode.

-

Anode: Nickel

-

Voltage: 5–7 V

-

Key Constraint: The process is harsh. C-C bond cleavage occurs, leading to a mixture of chain lengths (C6, C7, C8). Distillation is required to isolate pure PFOF.[2]

Experimental Protocol: Synthesis of a Fluorous Amide

Objective: Synthesis of N-Perfluorooctanoyl-piperidine. Context: This protocol demonstrates the "Self-Validating" principle. The evolution of HF is chemically sequestered, and the phase properties of the product allow for extraction-free isolation in some cases.

Reagents & Setup

-

Substrate: Perfluorooctanoyl fluoride (PFOF) [1.0 eq]

-

Nucleophile: Piperidine [1.1 eq]

-

Base/Scavenger: Triethylamine (TEA) [1.2 eq] or solid NaF.

-

Solvent: Dichloromethane (DCM) or

-trifluorotoluene (if higher fluorous solubility is needed). -

Equipment: PTFE-coated stir bar, polyethylene (PE) or PTFE vessels (Glass is permissible only if HF is immediately scavenged, but plastic is safer).

Step-by-Step Methodology

-

System Preparation:

-

Why: PFOF reacts violently with moisture.

-

Action: Flame-dry glassware (if used) or use oven-dried PE vessels. Purge with

or Argon.

-

-

Cooling Phase:

-

Why: The reaction is exothermic. High temps promote double-acylation or degradation.

-

Action: Cool the amine/base solution in solvent to 0 °C.

-

-

Controlled Addition:

-

Why: Control HF evolution rate.

-

Action: Add PFOF dropwise via a syringe.

-

Observation: White fumes (HF) may form if headspace is humid; solution may cloud due to amine-HF salt formation.

-

-

Reaction & Quench:

-

Action: Stir at 0 °C for 30 mins, then warm to Room Temp (RT) for 2 hours.

-

Validation: Monitor by

-NMR. Disappearance of the carbonyl fluoride signal (~ +25 ppm relative to TFA) confirms conversion.

-

-

Workup (The Fluorous Phase Switch):

-

Action: Wash reaction mixture with 1M HCl (removes excess amine/TEA), then Water, then Brine.

-

Result: The perfluorinated amide is highly lipophilic/fluorophilic. It will reside in the organic layer (DCM).

-

Drying: Dry over

, filter, and concentrate.

-

Applications in R&D

Fluorous Tagging

PFOF is used to "tag" non-fluorinated molecules. A standard drug molecule reacting with PFOF becomes "fluorous-tagged," allowing it to be separated from non-tagged impurities using Fluorous Solid Phase Extraction (F-SPE).

Polymer Synthesis

PFOF reacts with hydroxy-functionalized acrylates (e.g., 2-hydroxyethyl methacrylate) to form perfluorinated monomers. These are polymerized to create oleophobic (oil-repellent) coatings for medical devices or textiles.

Figure 2: Primary application workflows for PFOF in synthesis and materials science.

Safety & Environmental Stewardship

HF Management

The hydrolysis of PFOF releases Hydrogen Fluoride (HF).

-

Hazard: HF penetrates skin and decalcifies bone. Pain may be delayed.[3]

-

Protocol: Always keep Calcium Gluconate gel at the workstation.

-

Material Compatibility: Avoid borosilicate glass for long-term storage. Use PFA, FEP, or HDPE containers.

PFAS Stewardship

PFOF hydrolyzes to PFOA, a persistent organic pollutant (POP).

-

Disposal: All waste streams (aqueous washes, gloves, syringes) must be segregated as "Fluorinated Waste" and incinerated at high temperatures (>1100 °C) to mineralize the C-F bonds. Do not discharge into standard drains.

References

-

Simons, J. H. (1950). The Electrochemical Process for the Production of Fluorocarbons. Journal of the Electrochemical Society.

-

Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere.

-

Tsuda, T., et al. (2011). Synthesis of Perfluoroalkyl Esters and Their Application. Journal of Fluorine Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67536, Perfluorooctanoyl fluoride.

-

3M Company. (1999). Fluorochemical Use, Distribution and Release Overview. US EPA Docket.

Sources

Technical Guide: Synthesis Architectures of Perfluorooctanoyl Fluoride (PFOF)

Executive Summary

Perfluorooctanoyl fluoride (PFOF, CAS 335-66-0) serves as the critical electrophilic acylating agent in the synthesis of perfluorinated surfactants, fluoropolymers, and surface-active agents. Unlike its hydrolyzed derivative, perfluorooctanoic acid (PFOA), PFOF retains high reactivity toward nucleophiles, making it the primary intermediate for introducing perfluorooctyl (

This technical guide delineates the two dominant synthesis paradigms: Electrochemical Fluorination (ECF) and Telomerization . While ECF (the Simons Process) historically dominated production, it yields a mixture of isomers (linear and branched). Telomerization, utilizing iodine transfer polymerization, offers a route to high-purity linear isomers, critical for applications requiring precise self-assembly properties.

Chemical Profile & Safety Architecture

Warning: This synthesis involves extremely hazardous reagents, including Anhydrous Hydrogen Fluoride (AHF) and Oleum. All protocols must be executed in a dedicated fluorination facility with Class I, Division 1 ventilation and HF-specific scrubbers.

| Property | Specification |

| IUPAC Name | Pentadecafluorooctanoyl fluoride |

| CAS Number | 335-66-0 |

| Formula | |

| Molecular Weight | 416.06 g/mol |

| Boiling Point | 103–106 °C |

| Density | ~1.7 g/mL at 25 °C |

| Reactivity | Rapidly hydrolyzes in moist air to PFOA and HF. |

Route 1: Electrochemical Fluorination (The Simons Process)[1][2][3]

The Simons process remains the industrial workhorse for perfluorination. It relies on the electrolysis of organic substrates dissolved in anhydrous hydrogen fluoride (AHF). The process is heterogeneous, occurring at the surface of a nickel anode coated with high-valent nickel fluorides (

Mechanistic Pathway

The organic substrate (Octanoyl Chloride) undergoes radical substitution where hydrogen atoms are replaced by fluorine. The carbonyl fluoride moiety is formed in situ via exchange with HF.

Reaction Stoichiometry:

Experimental Protocol

Equipment:

-

Cell: Carbon steel or Monel cathode; Nickel anode (99.9% purity).

-

Electrolyte: Anhydrous HF (conductivity improved with small amounts of KF or LiF if necessary, though the substrate often provides sufficient conductivity).

Step-by-Step Methodology:

-

Charge: Fill the electrolysis cell with anhydrous HF. Cool to 0–5 °C.

-

Substrate Feed: Slowly introduce Octanoyl Chloride (or Octanoic Acid) to a concentration of 5–10 wt%.

-

Electrolysis:

-

Voltage: Maintain 5.0–7.0 V (Direct Current). Note: Voltage > 8V risks

evolution. -

Current Density: 10–20 mA/cm².

-

Temperature: Maintain 0–20 °C to minimize cleavage of the carbon chain.

-

-

Separation: PFOF is insoluble in HF and denser. It settles to the bottom of the cell (fluorocarbon phase) and is drawn off continuously.

-

Purification: The crude product contains ~70% linear isomers and ~30% branched isomers, along with cyclic ethers. Fractional distillation is required to isolate the C8 fraction.

Process Visualization

Caption: Workflow for the Simons Electrochemical Fluorination process converting octanoyl chloride to PFOF.

Route 2: Telomerization (Iodine Transfer Polymerization)

For applications requiring high isomeric purity (>99% linear), telomerization is the requisite pathway. This route builds the carbon chain from smaller fluorinated units, preventing the rearrangement and branching seen in ECF.

Mechanistic Pathway

The synthesis proceeds in two distinct phases:

-

Telomerization: Reaction of Pentafluoroethyl iodide (

) with Tetrafluoroethylene (TFE) to form Perfluorooctyl iodide ( -

Oxidation: Conversion of the iodide to the acid fluoride using Oleum (

).

Reaction Stoichiometry (Oxidation Step):

Experimental Protocol

Phase A: Synthesis of Perfluorooctyl Iodide (

-

Reactor: Autoclave (Hastelloy or Monel).

-

Reagents: Charge Pentafluoroethyl iodide (Telogen) and TFE (Taxogen).[2]

-

Conditions: Heat to 160–180 °C or use a radical initiator (e.g., benzoyl peroxide) at lower temperatures.

-

Isolation: Fractional distillation to separate the C8 fraction (

) from C6, C10, and C12 homologs.

Phase B: Oxidation to PFOF

-

Setup: Glass-lined reactor with off-gas scrubbing (for

). -

Reagents: Pure

and Oleum (20–65% free -

Reaction:

-

Heat the mixture to 120–150 °C.

-

Iodine (

) is liberated and can be sublimed or washed out. -

The terminal

group is oxidized to

-

-

Purification: Distill the crude acid fluoride directly from the reaction mixture.

-

Yield: Typically 85–95%.

-

Purity: >99% Linear Isomer.

-

Process Visualization

Caption: Telomerization pathway yielding high-linearity PFOF via iodide oxidation.

Comparative Analysis

| Feature | Electrochemical Fluorination (ECF) | Telomerization |

| Feedstock | Octanoyl Chloride + HF | TFE + |

| Isomer Profile | ~70% Linear, 30% Branched | >99% Linear |

| Impurity Profile | Cyclic ethers, hydrides | Homologs (C6, C10, C12) |

| Scalability | High (Continuous Process) | High (Batch/Semi-batch) |

| Cost | Lower (Cheaper raw materials) | Higher (TFE/Iodide handling) |

| Key Application | General surfactants, textile treatment | Liquid crystals, high-performance electronics |

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the synthesized PFOF must meet the following analytical criteria:

-

FT-IR Spectroscopy:

-

Diagnostic Band: Strong Carbonyl stretch at 1880–1890 cm⁻¹ (characteristic of Acid Fluorides, shifted significantly from Acid Chlorides).

-

Absence: No broad -OH stretch (indicates hydrolysis to PFOA).

-

-

19F-NMR (Critical for Isomer Ratio):

-

Linear Signal:

appears at approx. +25 ppm (relative to -

Branched Signals: Distinct shifts upfield/downfield from the main chain signals allow integration to calculate the linear/branched ratio.

-

References

-

Simons, J. H. (1949). "The Electrochemical Process for the Production of Fluorocarbons." Journal of the Electrochemical Society, 95(2), 47-67. Link

-

Alsmeyer, Y. W., et al. (1994).[2] "Electrochemical Fluorination and Its Applications." Organofluorine Chemistry: Principles and Commercial Applications, Plenum Press. Link

-

Rudolph, W., et al. (1975). "Process for making perfluorocarboxylic acids and fluorides thereof."[3][4] U.S. Patent 3,862,971. Link

-

Kissa, E. (2001). Fluorinated Surfactants and Repellents, 2nd Edition. Marcel Dekker, Inc. Link

-

Hintzer, K., et al. (1998). "Process for the preparation of perfluorocarboxylic acid fluorides." U.S. Patent 5,756,835. Link

Sources

- 1. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. A new method for the synthesis of perfluorocarboxylic acids from perfluoroalkyl iodides [sioc-journal.cn]

- 4. acs.org [acs.org]

Perfluorooctanoyl fluoride CAS number 335-66-0

Technical Guide: Perfluorooctanoyl Fluoride (CAS 335-66-0) [1][2]

Document Control:

-

Subject: Technical utilization, mechanistic profile, and safety protocols for Perfluorooctanoyl Fluoride (PFOF).

PART 1: EXECUTIVE SUMMARY

Perfluorooctanoyl fluoride (PFOF), CAS 335-66-0, is the acid fluoride derivative of perfluorooctanoic acid (PFOA). In the context of drug development and advanced organic synthesis, it serves as a critical "fluorous tag"—a reagent capable of imparting temporary perfluoroalkyl chains to non-fluorinated scaffolds. This "Janus" molecule allows organic compounds to be soluble in fluorous phases (e.g., FC-72), facilitating rapid purification via Fluorous Solid Phase Extraction (F-SPE).

Critical Advisory: While chemically potent, PFOF is a direct precursor to PFOA, a Persistent Organic Pollutant (POP). Its use is strictly regulated under the Stockholm Convention and REACH. This guide addresses its utility in legacy protocols and comparative studies, while emphasizing the mandatory containment required to prevent environmental release.

PART 2: CHEMICAL ARCHITECTURE & PROPERTIES

Unlike its hydrocarbon analogs (acyl chlorides), perfluorinated acid fluorides possess unique stability profiles due to the high strength of the C-F bond and the shielding effect of the perfluoroalkyl tail. However, the carbonyl carbon remains highly electrophilic.

Table 1: Physicochemical Specifications

| Property | Value | Context |

| Molecular Formula | C₈F₁₆O | Pentadecafluorooctanoyl fluoride |

| Molecular Weight | 416.06 g/mol | Heavy fluorous tag |

| Boiling Point | 105–107 °C | Distillable, but volatile |

| Density | 1.766 g/mL | Forms the bottom layer in organic biphasic systems |

| Appearance | Colorless Liquid | Fuming in moist air |

| Solubility | Fluorocarbons, Ethers | Immiscible with water (reacts violently) |

Structural Insight: The Acid Fluoride Advantage

In standard organic synthesis, acid chlorides are the default acylating agents. In perfluorinated chemistry, the acid fluoride is preferred.

-

Thermodynamic Stability: The C-F bond on the carbonyl is stronger than C-Cl, making PFOF less prone to spontaneous degradation during storage compared to perfluorooctanoyl chloride.

-

Reactivity: Despite higher stability, it remains kinetically active toward nucleophiles (amines, alcohols) because fluoride is an excellent leaving group in this electronic environment.

PART 3: MECHANISM OF ACTION

The utility of PFOF relies on Nucleophilic Acyl Substitution .[3] The highly electronegative perfluorooctyl chain (

Diagram 1: Reactivity Pathways

This diagram illustrates the divergent pathways of PFOF: the constructive synthetic routes (Amidation/Esterification) versus the destructive/hazardous route (Hydrolysis).

Caption: PFOF acts as an electrophile. Synthetic utility requires anhydrous conditions to prevent the irreversible formation of PFOA and Hydrogen Fluoride.

PART 4: APPLICATIONS IN DRUG DISCOVERY (Fluorous Technologies)

The primary application of PFOF in drug development is Fluorous Mixture Synthesis (FMS) . This technique allows researchers to synthesize mixtures of compounds and separate them based on their fluorine content.

The Workflow: "Tag and Sort"

-

Tagging: A drug scaffold is reacted with PFOF to attach the "heavy" fluorous tail.

-

Reaction: The tagged scaffold undergoes solution-phase chemistry. The fluorous tag renders the molecule soluble in fluorous solvents (e.g., FC-72).

-

Separation (F-SPE): The reaction mixture is passed through a fluorous silica gel cartridge.

-

Non-fluorinated reagents/impurities elute with organic solvents (MeOH/H2O).

-

The PFOF-tagged product sticks to the cartridge.

-

The product is eluted with 100% MeOH or THF.

-

-

Detagging: The ester/amide bond is cleaved (hydrolysis or reduction) to release the final purified drug candidate.

Diagram 2: Fluorous Solid Phase Extraction (F-SPE) Logic

Caption: The strategic use of PFOF allows for the orthogonal separation of target molecules from complex reaction mixtures based on fluorine affinity.

PART 5: EXPERIMENTAL PROTOCOL

Protocol: Fluorous Tagging of a Primary Alcohol

Objective: To attach the

Reagents:

-

Substrate (Alcohol): 1.0 equiv

-

PFOF (CAS 335-66-0): 1.2 equiv

-

Pyridine (Anhydrous): 2.0 equiv

-

Dichloromethane (DCM, Anhydrous): 0.1 M concentration

Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the alcohol substrate and anhydrous DCM. -

Base Addition: Add pyridine via syringe. Cool the mixture to 0°C (ice bath).

-

Acylation: Add PFOF dropwise over 5 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours.

-

Monitoring (Self-Validation):

-

TLC: The product will have a significantly higher

in non-polar solvents due to the fluorine content. -

19F NMR: Monitor the shift of the

-fluorines. The starting material (PFOF) shows a characteristic signal at ~ -26 ppm (COF). The product (Ester) will shift, and the COF peak must disappear.

-

-

Workup: Quench with saturated

. Extract with DCM. The fluorous ester will reside in the organic layer. -

Purification: If necessary, pass through a short plug of fluorous silica to remove non-fluorous byproducts.

PART 6: SAFETY & REGULATORY (The "Black Box")

This section is critical for compliance and personnel safety.

1. The Hydrolysis Hazard (HF Evolution) PFOF reacts instantly with atmospheric moisture to release Hydrogen Fluoride (HF).

-

Risk: HF is a contact poison that penetrates tissue and decalcifies bone. Burns may not be immediately painful.

-

Control: All handling must occur in a fume hood. Calcium Gluconate gel must be available at the workstation.

2. PFOA Precursor Status Upon hydrolysis or metabolic breakdown, PFOF yields Perfluorooctanoic Acid (PFOA).

-

Regulatory Status: PFOA is listed under the Stockholm Convention (Annex A) for elimination.

-

REACH (EU): PFOF is considered a Substance of Very High Concern (SVHC).[4]

-

Disposal: Waste containing PFOF must never be poured down the drain. It requires high-temperature incineration (>1100°C) at certified hazardous waste facilities to break the C-F bonds.

3. Modern Alternatives Due to the persistence of C8 chains, the industry is shifting toward C4 (perfluorobutane) analogs. Researchers should evaluate if C4-acid fluorides can substitute PFOF to reduce environmental liability.

PART 7: REFERENCES

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67536, Perfluorooctanoyl fluoride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Pentadecafluorooctanoyl fluoride (EC 206-396-3). Retrieved from [Link]

-

Curran, D. P. (2001). Fluorous Mixture Synthesis: A New Method for the Synthesis of Organic Libraries. Synlett.[5] (Seminal work on the application of fluorous tagging).

-

United Nations Environment Programme (UNEP). Stockholm Convention on Persistent Organic Pollutants (POPs) - Listing of PFOA. Retrieved from [Link]

-

Sigma-Aldrich (Merck). Safety Data Sheet: Perfluorooctanoyl fluoride. (Consult local supplier SDS for specific handling data).

Sources

An In-depth Technical Guide to the Physical Characteristics of Perfluorooctanoyl Fluoride

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Perfluorooctanoyl Fluoride (PFOF), CAS No. 335-66-0. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data on physicochemical properties, spectroscopic signatures, chemical reactivity, and safe handling protocols. By elucidating the causality behind its properties and providing validated experimental methodologies, this guide serves as an essential resource for the effective and safe utilization of this highly reactive fluorinated intermediate.

Introduction and Strategic Importance

Perfluorooctanoyl fluoride (PFOF) is a pivotal, highly reactive perfluoroacyl fluoride that serves as a cornerstone intermediate in the synthesis of a diverse array of per- and polyfluoroalkyl substances (PFAS). Its structure, featuring a seven-carbon perfluorinated chain attached to an acid fluoride functional group, imparts unique and potent reactivity. The strong electron-withdrawing nature of the perfluoroalkyl chain renders the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles[1].

This reactivity is the basis for its utility as a precursor to surfactants, surface protectants, and specialized polymers prized for their exceptional thermal stability, chemical resistance, and low surface energy[1]. However, this reactivity also dictates its environmental fate; PFOF is readily hydrolyzed to the highly persistent perfluorooctanoic acid (PFOA)[1][2]. A thorough understanding of PFOF's physical characteristics is therefore not merely an academic exercise but a prerequisite for its safe handling, the design of controlled synthetic transformations, and the comprehension of its environmental lifecycle.

Core Physicochemical Properties

Perfluorooctanoyl fluoride is a clear, colorless, and volatile liquid under standard conditions. Its high density is characteristic of perfluorinated compounds. The majority of its physical properties are dictated by the strong carbon-fluorine bonds, which are responsible for the compound's thermal and chemical stability, barring the highly reactive acyl fluoride group[3].

Table 1: Summary of Key Physical Properties

| Property | Value | Source(s) |

| CAS Number | 335-66-0 | [4][5][6][7][8][9] |

| Molecular Formula | C₈F₁₆O | [4][5][7] |

| Molecular Weight | 416.06 g/mol | [4][5][6][7] |

| Physical State | Clear Liquid | [5] |

| Boiling Point | 103-107 °C | [4][5][10] |

| Density | 1.7663 g/cm³ (at 25 °C) | [4][10] |

| Refractive Index | 1.2770 (at 25 °C, 589.3 nm) | [10] |

| Solubility | Reacts with water | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of PFOF. The primary techniques employed are ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful technique for the characterization of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity[1]. The large chemical shift dispersion (over 800 ppm) allows for excellent resolution of signals from fluorine atoms in different chemical environments[1]. For PFOF, this allows for the clear differentiation of the terminal -CF₃ group, the six internal -CF₂- groups, and the acyl fluoride (-COF) group.

Table 2: Expected ¹⁹F NMR Chemical Shifts for Perfluorooctanoyl Fluoride (Note: Shifts are referenced to CFCl₃ at 0.0 ppm. Actual values may vary based on solvent and experimental conditions.)

| Assignment | Expected Chemical Shift Range (ppm) | Multiplicity |

| -COF | +20 to +30 | Singlet (or Triplet if coupled to adjacent CF₂) |

| -CF ₂COF | -118 to -122 | Triplet |

| -(CF ₂)₅- | -122 to -126 | Multiplets |

| -CF ₃ | -80 to -85 | Triplet |

The acyl fluoride signal is the most downfield, a result of the strong deshielding effect of the adjacent carbonyl group[4]. The terminal trifluoromethyl group appears most upfield, while the perfluoroalkane chain methylene fluorines resonate in the intermediate region. Integration of the signals provides a quantitative measure of the fluorine atoms in each environment, serving as a crucial purity check[1].

Infrared (IR) Spectroscopy

Vapor-phase IR spectroscopy of PFOF reveals distinct, high-intensity absorption bands characteristic of its structure. The most diagnostic feature is the intense C=O stretching vibration of the acyl fluoride group.

A recent study reported the following key vibrational bands for PFOF[11]:

-

~1887 cm⁻¹: A strong, characteristic absorption corresponding to the carbonyl (C=O) stretching frequency. This frequency is higher than that of corresponding acyl chlorides or carboxylic acids due to the high electronegativity of fluorine.

-

1100 – 1400 cm⁻¹: A series of very strong, complex bands attributable to the various C-F stretching modes of the perfluoroalkyl chain. The intensity of these bands increases with the length of the fluorocarbon chain[11].

The high fidelity of these reference spectra is critical for accurate detection and identification, particularly in thermal decomposition studies where PFOF may be an intermediate product[11].

Mass Spectrometry (MS)

Mass spectral analysis of perfluorinated compounds is characterized by specific fragmentation patterns. While a detailed spectrum for PFOF is not widely published, the behavior of analogous fluorocarbons provides a strong predictive framework. Under electron ionization (EI), the molecular ion peak (M⁺) for perfluorinated compounds is often of very low abundance or completely absent[12]. The fragmentation is dominated by the cleavage of C-C bonds. A prominent peak corresponding to the trifluoromethyl cation (CF₃⁺, m/z = 69) is typically the most abundant ion[12]. Other expected fragments would include ions of the formula CₙF₂ₙ₊₁⁺.

Chemical Reactivity and Stability

Hydrolysis

The most significant reaction of PFOF under ambient and environmental conditions is its rapid hydrolysis. The electrophilic carbonyl carbon is readily attacked by water, acting as a nucleophile. This proceeds through an addition-elimination mechanism to form the highly stable and persistent perfluorooctanoic acid (PFOA) and hydrogen fluoride (HF)[1][2].

Caption: Hydrolysis mechanism of PFOF to PFOA.

The rate of this reaction is significantly enhanced under basic conditions due to the greater nucleophilicity of the hydroxide ion (OH⁻) compared to water[2]. This facile conversion is a critical consideration in both its synthetic applications and its environmental impact, as it represents a primary pathway for the formation of PFOA[1][2].

Nucleophilic Acyl Substitution

PFOF is an excellent substrate for nucleophilic acyl substitution, serving as a versatile building block for other fluorinated molecules. It readily reacts with:

-

Alcohols (ROH): To form perfluorinated esters (C₇F₁₅COOR) and HF. This is a key step in creating functional monomers for polymerization[1].

-

Amines (RNH₂): To form perfluorinated amides (C₇F₁₅CONHR) and HF[1].

These reactions allow for the incorporation of the perfluorooctyl moiety into a wide range of molecular architectures.

Thermal Stability and Decomposition

Perfluoroacyl fluorides are known intermediates in the thermal decomposition of other PFAS, such as PFCAs and PFOS[2][13][14]. The thermal decomposition of PFCAs themselves can proceed via HF elimination at temperatures as low as 200 °C[15][16]. While specific kinetic data for PFOF decomposition is limited, studies on analogous compounds show that pyrolysis in an inert atmosphere leads to the formation of smaller perfluorinated radicals and fluoroolefins[11][15]. In the presence of oxygen (combustion), decomposition is more complete, ultimately yielding products like carbonyl fluoride (COF₂) and, at higher temperatures in quartz reactors, silicon tetrafluoride (SiF₄)[15].

Experimental Protocols

Protocol: Boiling Point Determination (Thiele Tube Method)

This method is suitable for the small scales often used in research and minimizes hazards.

Objective: To determine the boiling point of PFOF using micro-scale apparatus.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a trapped pocket of air in an inverted capillary tube expands upon heating. When the sample cools, the point at which the liquid is drawn back into the capillary signifies that the external pressure has just overcome the sample's vapor pressure, which corresponds to the boiling point[17][18].

Methodology:

-

Preparation: Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of PFOF to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.

-

Capillary Insertion: Obtain a capillary tube sealed at one end. Place it into the test tube with the open end down.

-

Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation (Heating): As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary. Continue heating until a rapid, continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

-

Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.

-

Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.

-

Validation: Record the ambient atmospheric pressure. If necessary, correct the observed boiling point to standard pressure. Repeat the measurement to ensure reproducibility.

Caption: Workflow for micro boiling point determination.

Protocol: ¹⁹F NMR Sample Preparation and Analysis

Objective: To obtain a high-resolution ¹⁹F NMR spectrum of PFOF for identity and purity confirmation.

Causality: Proper sample preparation and parameter selection are critical for obtaining a quantitative and high-resolution spectrum. A deuterated solvent provides a lock signal, a concentration of ~5-10 mg/mL ensures good signal-to-noise without causing line broadening, and setting the correct spectral width prevents signal aliasing ("fold-over")[3].

Methodology:

-

Sample Preparation: In a fume hood, accurately weigh 5-10 mg of PFOF and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube. Cap the tube securely.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and lock the spectrometer on the deuterium signal of the solvent.

-

Parameter Estimation:

-

Spectral Width (SW): Due to the wide chemical shift range of ¹⁹F, start with a large spectral width (e.g., >250 ppm or >100,000 Hz on a 400 MHz spectrometer) to ensure all peaks are captured[3].

-

Transmitter Offset (O1p): Center the spectral window in the expected region for perfluoroalkyl compounds (e.g., -100 ppm)[3].

-

-

Acquisition: Acquire an initial quick scan (e.g., 4-8 scans) to identify the signal regions.

-

Optimization:

-

If signals are observed near the edges, adjust the transmitter offset to re-center the spectrum.

-

Narrow the spectral width to encompass only the regions with signals to improve resolution and reduce experiment time.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the nuclei, which is essential for accurate integration.

-

-

Final Acquisition: Acquire the final spectrum with a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Calibrate the chemical shift scale using an appropriate internal or external standard. Integrate the signals and analyze the multiplicities to confirm the structure.

Handling, Storage, and Safety

PFOF is a hazardous and reactive chemical that demands strict safety protocols.

-

Hazards: The compound is classified as corrosive. It causes severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin[4][19]. Due to its reactivity with water, it can release corrosive hydrogen fluoride gas upon exposure to moisture.

-

Personal Protective Equipment (PPE): Always handle PFOF inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Fluorinated rubber or other resistant gloves.

-

Chemical splash goggles and a face shield.

-

A chemically resistant lab coat.

-

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The storage area must be cool, dry, and well-ventilated[20]. Keep away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents[20].

-

Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use water. All waste must be disposed of according to local, state, and federal regulations for hazardous chemical waste.

References

-

ITRC. PFAS — Per- and Polyfluoroalkyl Substances: 4 Physical and Chemical Properties. Available from: [Link]

-

PubChem. Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

-

Royal Society of Chemistry. Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Available from: [Link]

-

Stein, L., Rudzitis, E., & Settle, J. L. (1961). Purification of Fluorine by Distillation. Argonne National Lab. Available from: [Link]

-

National Institutes of Health. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available from: [Link]

-

PubMed. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

-

ResearchGate. Thermal Decomposition Mechanism and Kinetics of Perfluorooctanoic Acid (PFOA) and Other Perfluorinated Carboxylic Acids: A Theoretical Study. Available from: [Link]

-

University of North Texas Digital Library. Purification of Fluorine by Distillation. Available from: [Link]

-

chymist.com. Micro Boiling Point Determination. Available from: [Link]

-

SSRN. Quantitative Infrared Cross Sections of Vapor-phase Perfluoroalkanoyl Fluorides (C5 to C8). Available from: [Link]

-

ResearchGate. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

-

ResearchGate. Fluoride release and PFOS rate constants within the initial and final... Available from: [Link]

-

University of Calgary. Determination of Boiling Points. Available from: [Link]

-

Pharmaffiliates. CAS No : 335-66-0 | Product Name : Perfluorooctanoyl Fluoride. Available from: [Link]

-

Wikipedia. Perfluorobutanesulfonyl fluoride. Available from: [Link]

-

Bentham Science. IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Available from: [Link]

- Google Patents. US5108559A - Process for purifying hydrogen fluoride.

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(3), 186-192. Available from: [Link]

-

PubMed. Mass spectral studies of perfluorooctane sulfonate derivatives separated by high-resolution gas chromatography. Available from: [Link]

-

chymist.com. Micro Boiling Point Determination. Available from: [Link]

-

PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Available from: [Link]

-

Environmental Science: Processes & Impacts. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Available from: [Link]

-

ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Available from: [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Perfluorooctanoyl fluoride | 335-66-0 | Benchchem [benchchem.com]

- 3. F19 detection [nmr.chem.ucsb.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 7. Perfluorooctanesulfonyl fluoride - Wikipedia [en.wikipedia.org]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study | MDPI [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chymist.com [chymist.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. researchgate.net [researchgate.net]

Perfluorooctanoyl Fluoride: A Comprehensive Technical Guide to its Reactivity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Duality of a Reactive Intermediate

Perfluorooctanoyl fluoride (PFOF), the acyl fluoride derivative of the notorious perfluorooctanoic acid (PFOA), occupies a pivotal yet often overlooked position in the landscape of organofluorine chemistry. While its close association with PFOA has cast a long shadow, a nuanced understanding of PFOF's distinct reactivity is paramount for researchers engaged in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. This technical guide moves beyond the headlines to provide a detailed exploration of the core reactivity patterns of PFOF, offering both mechanistic insights and practical, field-tested protocols. As Senior Application Scientists, our goal is to equip you with the knowledge to harness the synthetic potential of this highly reactive intermediate while maintaining a steadfast commitment to safety and environmental stewardship.

The Genesis of Perfluorooctanoyl Fluoride: Synthesis via Electrochemical Fluorination

The industrial production of perfluorooctanoyl fluoride has historically relied on the Simons Process, a robust method of electrochemical fluorination (ECF).[1][2] This process transforms a hydrocarbon precursor, typically octanoyl chloride or fluoride, into its perfluorinated counterpart by electrolysis in anhydrous hydrogen fluoride.[3][4]

The rationale behind employing ECF lies in its efficacy in replacing all carbon-hydrogen bonds with carbon-fluorine bonds, a transformation that is exceptionally challenging to achieve through conventional chemical fluorination methods due to the high reactivity of fluorine gas.[2] The Simons Process provides a more controlled, albeit complex, route to highly fluorinated molecules.

Mechanism of the Simons Process

The precise mechanism of the Simons Process is a subject of ongoing research, but it is generally understood to involve the formation of a high-valent nickel fluoride layer on the nickel anode.[5] This layer acts as the fluorinating agent, transferring fluorine atoms to the organic substrate. The overall reaction can be summarized as the replacement of hydrogen atoms with fluorine, with the concomitant evolution of hydrogen gas at the cathode.[2]

Figure 2: Core reactivity patterns of Perfluorooctanoyl Fluoride (PFOF).

Hydrolysis: The Pathway to Perfluorooctanoic Acid (PFOA)

The most facile reaction of PFOF is its hydrolysis to form the highly stable and environmentally persistent perfluorooctanoic acid (PFOA). [3]This reaction can occur readily with atmospheric moisture and is a key transformation pathway in both industrial settings and the environment.

Mechanism: The hydrolysis proceeds via a classic addition-elimination mechanism. A water molecule acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating a fluoride ion to yield PFOA. [3]

Figure 3: Mechanism of the hydrolysis of Perfluorooctanoyl Fluoride to Perfluorooctanoic Acid.

Experimental Protocol: Hydrolysis of Perfluorooctanoyl Fluoride

This protocol describes the controlled hydrolysis of PFOF to produce PFOA.

Materials:

-

Perfluorooctanoyl Fluoride (PFOF)

-

Deionized Water

-

Suitable corrosion-resistant reaction vessel (e.g., glass or PTFE)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, a corrosion-resistant reaction vessel is charged with deionized water.

-

Addition of PFOF: Perfluorooctanoyl fluoride is added dropwise to the stirred water. The reaction is exothermic, and for larger scale reactions, cooling may be necessary.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the PFOF layer (as it is immiscible with water) and the formation of a solid precipitate of PFOA.

-

Work-up: After the reaction is complete, the solid PFOA can be isolated by filtration, washed with cold water, and dried.

| Reactant | Molar Ratio | Conditions | Typical Yield |

| PFOF | 1 | Room Temperature | >95% |

| Water | Excess | Stirring |

Esterification: Synthesis of Perfluorinated Esters

The reaction of PFOF with alcohols provides a direct route to perfluorinated esters, which are valuable monomers for the synthesis of fluoropolymers with unique properties such as low surface energy and high thermal stability. [3] Mechanism: The esterification follows the same nucleophilic acyl substitution pathway as hydrolysis, with the alcohol acting as the nucleophile. [3] Experimental Protocol: Esterification of PFOF with 2-Hydroxyethyl Methacrylate (HEMA)

This protocol details the synthesis of a perfluorinated methacrylate monomer.

Materials:

-

Perfluorooctanoyl Fluoride (PFOF)

-

2-Hydroxyethyl Methacrylate (HEMA)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, THF)

-

Tertiary amine base (e.g., triethylamine)

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet is charged with a solution of HEMA and triethylamine in the anhydrous solvent.

-

Addition of PFOF: A solution of PFOF in the same solvent is added dropwise to the stirred reaction mixture at 0 °C. The triethylamine acts as a scavenger for the hydrogen fluoride generated during the reaction.

-

Reaction Completion: The reaction is allowed to warm to room temperature and stirred for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is filtered to remove the triethylammonium fluoride salt. The filtrate is then washed with dilute acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The perfluorinated ester can be purified by column chromatography on silica gel.

| Reactant | Molar Ratio | Conditions | Typical Yield |

| PFOF | 1 | 0 °C to RT, N₂ atm | 80-95% |

| HEMA | 1-1.2 | Anhydrous solvent | |

| Triethylamine | 1.2-1.5 |

Amidation: Formation of Perfluorinated Amides

The reaction of PFOF with primary or secondary amines leads to the formation of highly stable perfluorinated amides. These compounds have applications in surfactants, surface treatments, and as intermediates in the synthesis of other fluorinated molecules.

Mechanism: The amidation reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of PFOF. [3] Experimental Protocol: Synthesis of N-octylperfluorooctanamide

This protocol describes the synthesis of a perfluorinated amide from PFOF and a primary amine.

Materials:

-

Perfluorooctanoyl Fluoride (PFOF)

-

Octylamine

-

Anhydrous, non-protic solvent (e.g., dichloromethane)

-

Tertiary amine base (e.g., pyridine or triethylamine)

Procedure:

-

Reaction Setup: A solution of octylamine and pyridine in anhydrous dichloromethane is prepared in a flame-dried flask under a nitrogen atmosphere.

-

Addition of PFOF: A solution of PFOF in dichloromethane is added dropwise to the amine solution at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Work-up: The reaction is quenched with water, and the organic layer is separated. The organic phase is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude amide. The product can be further purified by recrystallization or column chromatography.

| Reactant | Molar Ratio | Conditions | Typical Yield |

| PFOF | 1 | 0 °C to RT, N₂ atm | High |

| Octylamine | 1-1.1 | Anhydrous solvent | |

| Pyridine | 1.1-1.3 |

Safety and Handling Considerations

Perfluorooctanoyl fluoride is a hazardous chemical that requires careful handling. It is corrosive and reacts readily with moisture, releasing hydrogen fluoride gas, which is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion: A Versatile Tool for Fluorine Chemistry

Perfluorooctanoyl fluoride, despite its association with PFOA, is a valuable and highly reactive building block in organofluorine synthesis. Its predictable reactivity, centered on nucleophilic acyl substitution, provides access to a wide range of perfluorinated esters and amides, which are key components in the development of advanced materials and specialty chemicals. A thorough understanding of its synthesis and reactivity patterns, coupled with stringent safety protocols, enables researchers to effectively and responsibly utilize this potent fluorinating agent.

References

- Google Patents. (n.d.). Electrochemical fluorination using interrupted current.

- Google Patents. (n.d.). Process for preparing perfluoroalkanesulfonyl fluorides.

-

National Center for Biotechnology Information. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PubMed Central. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Electrochemical fluorination. Retrieved February 7, 2026, from [Link]

-

Fluorine Notes. (n.d.). The method for the manufacture of 2,5- di(trifluoromethyl)-3,6-dioxa-8- (sulfonylfluoride)perfluorooctanoyl fluoride. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Process for producing perfluorosuccinyl fluoride.

-

National Center for Biotechnology Information. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Retrieved February 7, 2026, from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2023). Potential toxic effects of perfluorobutanesulfonyl fluoride analysis based on multiple-spectroscopy techniques and molecular mod. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2025). Effects of perfluoropyridine incorporation into poly(hydroxyethyl methacrylate). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Production of perfluorooctane sulfonyl fluoride (PFOSF), which was used.... Retrieved February 7, 2026, from [Link]

-

Quora. (2022). Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?. Retrieved February 7, 2026, from [Link]

-

Tennessee Research and Creative Exchange. (2009). Synthetic Studies on Perfluorinated Compounds by Direct Fluorination. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of fluorofurans and perfluoroalkylfurans | Request PDF. Retrieved February 7, 2026, from [Link]

-

CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (n.d.). Association Kinetics for Perfluorinated n-Alkyl Radicals. Retrieved February 7, 2026, from [Link]

-

YorkSpace. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Retrieved February 7, 2026, from [Link]

-

PubMed. (2007). Production of perfluorinated carboxylic acids (PFCAs) from the biotransformation of polyfluoroalkyl phosphate surfactants (PAPS): exploring routes of human contamination. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. Retrieved February 7, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved February 7, 2026, from [Link]

-

US EPA. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Synthesis of carbon-labeled perfluoroalkyl compounds.

-

Semantic Scholar. (n.d.). Effects of perfluoropyridine incorporation into poly(hydroxyethyl methacrylate). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances | Request PDF. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride.. Retrieved February 7, 2026, from [Link]

-

University of Oxford Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Retrieved February 7, 2026, from [Link]

-

Australian Government Department of Health. (2015). Perfluorooctanoic acid (PFOA) and its direct precursors: Environment tier II assessment. Retrieved February 7, 2026, from [Link]

-

SpringerLink. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids. Retrieved February 7, 2026, from [Link]

-

PubMed. (2025). A systematic review of methods for the analysis of total per- and polyfluoroalkyl substances (PFAS). Retrieved February 7, 2026, from [Link]

-

ScienceDaily. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved February 7, 2026, from [Link]

-

Penn State Materials Research Institute. (n.d.). Simons: Joseph Simons. Retrieved February 7, 2026, from [Link]

-

The Doyle Group - UCLA. (2023). Nucleophilic Fluorination. Retrieved February 7, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Electrochemical Fluorination. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). Association behavior and properties of copolymers of perfluorooctyl ethyl methacrylate and eicosanyl methacrylate | Request PDF. Retrieved February 7, 2026, from [Link]

-

Arbeiten von Friedhelm Kluge. (2019). Process for preparing perfluorinated ethers. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Retrieved February 7, 2026, from [Link]

Sources

- 1. US6267865B1 - Electrochemical fluorination using interrupted current - Google Patents [patents.google.com]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Pathways of Perfluorooctanoyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the degradation pathways of perfluorooctanoyl fluoride (PFOF). As a reactive acyl fluoride, PFOF's environmental fate is of significant interest, particularly its role as a potential precursor to the persistent and well-studied perfluorooctanoic acid (PFOA). This document delves into the core chemical, thermal, and biological transformations of PFOF, offering field-proven insights and detailed experimental protocols to support robust scientific investigation.

Part 1: Understanding Perfluorooctanoyl Fluoride (PFOF)

Perfluorooctanoyl fluoride (PFOF) is a synthetic organofluorine compound characterized by a seven-carbon perfluorinated chain attached to a reactive carbonyl fluoride group. Its chemical structure confers unique properties, including high chemical and thermal stability of the perfluoroalkyl chain, contrasted with the high reactivity of the acyl fluoride moiety.

PFOF is primarily used as a chemical intermediate in the synthesis of other per- and polyfluoroalkyl substances (PFAS), including PFOA and its salts, as well as various fluoropolymers. Due to the inherent reactivity of the acyl fluoride group, PFOF is not expected to persist in the environment in its original form but rather to transform into more stable compounds. The primary concern surrounding PFOF lies in its potential to act as a significant source of PFOA, a compound known for its persistence, bioaccumulation, and potential adverse health effects.[1][2]

Part 2: The Primary Degradation Pathway: A Gateway to PFOA

The most significant and rapid degradation pathway for PFOF in an aqueous environment is hydrolysis. The electrophilic carbonyl carbon of the acyl fluoride group is highly susceptible to nucleophilic attack by water.

Mechanism of Hydrolysis

The hydrolysis of PFOF proceeds through a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a fluoride ion, resulting in the formation of perfluorooctanoic acid (PFOA). This reaction is generally rapid, especially under neutral to basic conditions.

Caption: Hydrolysis of PFOF to PFOA.

Factors Influencing Hydrolysis Rate

-

pH: The rate of hydrolysis is significantly influenced by pH. While it can occur at neutral pH, the reaction is accelerated under basic conditions due to the increased concentration of the stronger nucleophile, hydroxide (OH⁻).

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Presence of other nucleophiles: Other nucleophiles present in the environment can also react with PFOF, potentially leading to the formation of other PFOA derivatives.[3][4]

Part 3: The Environmental Fate of the Primary Degradation Product: PFOA Pathways

Once formed, PFOA is a highly persistent molecule.[1][5] Its degradation is slow and requires specific and often energy-intensive conditions. Understanding these pathways is crucial for assessing the long-term environmental impact of PFOF.

Photochemical Degradation

Photolysis, particularly in the presence of photocatalysts, is a recognized pathway for PFOA degradation.[1][6] UV radiation can induce the breakdown of PFOA, often leading to a stepwise shortening of the perfluoroalkyl chain.[1]

-

Mechanism: The process often involves the generation of reactive species like hydrated electrons (e⁻aq) that can attack the PFOA molecule.[6] This can lead to decarboxylation and subsequent defluorination.

-

Products: The degradation of PFOA through photolysis results in the formation of shorter-chain perfluorocarboxylic acids (PFCAs), fluoride ions, and eventually, complete mineralization to CO2 under ideal conditions.[1]

Caption: General Photochemical Degradation Pathway of PFOA.

Thermal Degradation

High temperatures are required to break the strong carbon-fluorine bonds in PFOA. Thermal treatment methods like incineration are being explored for PFAS remediation.[6][7]

-

Conditions: Temperatures typically need to exceed 350°C for significant decomposition to occur.[8]

-

Products: Thermal degradation of PFOA can produce a variety of products, including shorter-chain PFCAs, fluoroalkenes, and hydrogen fluoride.[7][9][10][11] The exact composition of the products depends on the temperature and the presence of oxygen.[11]

Electrochemical Oxidation

Electrochemical methods can effectively degrade PFOA by generating highly reactive species at the anode surface.

-

Mechanism: The process involves direct electron transfer from the PFOA molecule to the anode, leading to decarboxylation and subsequent breakdown of the perfluoroalkyl chain.[12]

-

Key Intermediates: The degradation proceeds through a series of shorter-chain PFCAs.[12]

Biodegradation

The biodegradation of PFOA is generally considered to be a very slow process due to the strength of the C-F bond.[5][13] However, some microbial strains have shown a limited ability to transform PFOA under specific conditions.[2][14][15]

-

Mechanisms: The reported mechanisms often involve co-metabolism, where the microbes do not use PFOA as a primary energy source.

-

Limiting Factors: The efficiency of biodegradation is often low, and complete mineralization is rarely achieved.[6]

Part 4: Other Potential Degradation Pathways for PFOF

While hydrolysis is the dominant pathway, other transformations of PFOF are possible.

Reaction with Other Nucleophiles

PFOF can react with a variety of nucleophiles other than water, such as alcohols and amines, to form the corresponding esters and amides.[3][16] The presence of these nucleophiles in the environment or in industrial settings could lead to the formation of a diverse range of PFOF derivatives.

Direct Photolysis

Direct absorption of UV light by PFOF could potentially lead to its degradation, although this pathway is likely less significant than hydrolysis in aqueous environments. The high energy of shorter wavelength UV light may be capable of cleaving the C-C or C-F bonds in the molecule.[17][18][19]

Atmospheric Degradation

If released into the atmosphere, PFOF could undergo gas-phase reactions. For example, fluorotelomer alcohols are known to degrade in the atmosphere to form PFCAs.[20] A similar atmospheric fate could be possible for volatile PFOF, potentially involving reaction with hydroxyl radicals.

Part 5: Experimental Protocols for Studying PFOF Degradation

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Forced Hydrolytic Degradation of PFOF

Objective: To determine the rate of hydrolysis of PFOF to PFOA under controlled pH and temperature conditions.

Materials:

-

PFOF standard

-

PFOA standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH buffers (pH 4, 7, and 9)

-

Thermostatically controlled water bath or incubator

-

Autosampler vials

-

HPLC-MS/MS system

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of PFOF in a water-miscible organic solvent with low nucleophilicity (e.g., acetonitrile).

-

Reaction Setup: In separate amber glass vials, add the appropriate pH buffer. Spike each vial with the PFOF stock solution to a final concentration of 10 µg/mL.

-

Incubation: Place the vials in a thermostatically controlled environment (e.g., 25°C and 50°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a sufficient amount of organic solvent (e.g., methanol) to stop the hydrolysis.

-

Analysis: Analyze the samples by HPLC-MS/MS to quantify the remaining PFOF and the formation of PFOA.

Caption: Workflow for Forced Hydrolytic Degradation Study.

Protocol 2: Photolytic Degradation of PFOF

Objective: To assess the degradation of PFOF under UV irradiation.

Materials:

-

PFOF standard

-

Quartz reaction vessels

-

UV lamp (e.g., 254 nm)

-

Stir plate and stir bars

-

HPLC-MS/MS system

Procedure:

-

Solution Preparation: Prepare a solution of PFOF in a UV-transparent solvent (e.g., water or a water/acetonitrile mixture) in a quartz vessel.

-

Irradiation: Place the vessel under the UV lamp and begin irradiation. Use a stir bar to ensure the solution is well-mixed.

-

Control: Prepare a control sample that is kept in the dark to account for any non-photolytic degradation.

-

Time-Point Sampling: At regular intervals, withdraw aliquots for analysis.

-

Analysis: Analyze the samples using HPLC-MS/MS to determine the concentration of PFOF and identify any degradation products.

Part 6: Data Presentation and Interpretation

Quantitative data from degradation studies should be summarized in clear, structured tables for easy comparison.

Table 1: Hydrolysis of PFOF at 25°C

| Time (hours) | PFOF Concentration (µg/mL) at pH 4 | PFOA Concentration (µg/mL) at pH 4 | PFOF Concentration (µg/mL) at pH 7 | PFOA Concentration (µg/mL) at pH 7 | PFOF Concentration (µg/mL) at pH 9 | PFOA Concentration (µg/mL) at pH 9 |

| 0 | 10.0 | 0.0 | 10.0 | 0.0 | 10.0 | 0.0 |

| 1 | 9.8 | 0.2 | 8.5 | 1.5 | 5.2 | 4.8 |

| 2 | 9.6 | 0.4 | 7.2 | 2.8 | 2.7 | 7.3 |

| 4 | 9.2 | 0.8 | 5.2 | 4.8 | 0.7 | 9.3 |

| 8 | 8.5 | 1.5 | 2.7 | 7.3 | < LOQ | > 9.9 |

| 24 | 6.8 | 3.2 | < LOQ | > 9.9 | < LOQ | > 9.9 |

LOQ: Limit of Quantification

When interpreting the data, it is crucial to perform a mass balance analysis to account for the initial amount of the parent compound and the amounts of its degradation products. This helps to ensure that all major degradation products have been identified.

Part 7: References

-

The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed. [Link]

-

A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways - Frontiers. [Link]

-

Degradation Mechanism of Perfluorinated Membranes: Degradation and Stabilization | Request PDF - ResearchGate. [Link]

-

Polytetrafluoroethylene - Wikipedia. [Link]

-

Biodegradation of perfluorooctanesulfonate (PFOS) using bacterial consortium | Request PDF - ResearchGate. [Link]

-

Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid - MDPI. [Link]

-

Aerobic Biodegradation of PFOA/PFOS: Promising Benchtop Studies and Preliminary Field Applications - Battelle. [Link]

-

Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments - NIH. [Link]

-

Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO3 Nanoflower Heterostructures | ACS Omega - ACS Publications. [Link]

-

The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - ScienceDirect. [Link]

-

Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains - MDPI. [Link]

-

Investigation of Real-Time Gaseous Thermal Decomposition Products of Representative Per- and Polyfluoroalkyl Substances (PFAS) | Journal of the American Society for Mass Spectrometry. [Link]

-

Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC. [Link]

-

Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed. [Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Reactions of Nucleophiles with Perfluoro[2.2]paracyclophane - ACS Publications. [Link]

-

The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study - MDPI. [Link]

-

Description of Phosphate Hydrolysis Reactions with the Self-Consistent-Charge Density-Functional-Tight-Binding (SCC-DFTB) Theory. 1. Parameterization - ACS Publications. [Link]

-

Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing). [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

-

Degradation of Low Concentrated Perfluorinated Compounds (PFCs) from Water Samples Using Non-Thermal Atmospheric Plasma (NTAP) - MDPI. [Link]

-

Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm | ACS ES&T Water - ACS Publications. [Link]

-

Thermal degradation of fluoropolymers. [Link]

-

The Reaction of Phosphate Esters with Nucleophiles. [Link]

-

Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries’ Thermal Runaway - MDPI. [Link]

-

Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport - PubMed. [Link]

-

Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) - ResearchGate. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Bacterial Biodegradation of Perfluorooctanoic Acid (PFOA) and Perfluorosulfonic Acid (PFOS) Using Pure Pseudomonas Strains - ResearchGate. [Link]

-

Ab Initio Calculations of the Pyrophosphate Hydrolysis Reaction - PubMed. [Link]

-

phosphorous as a nucleophile - YouTube. [Link]

-

Photodegradation and photocatalysis of per- and polyfluoroalkyl substances (PFAS): A review of recent progress - PMC. [Link]

-